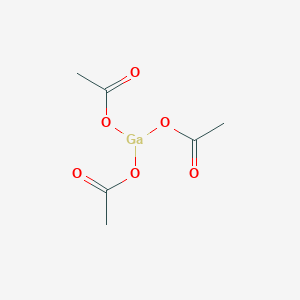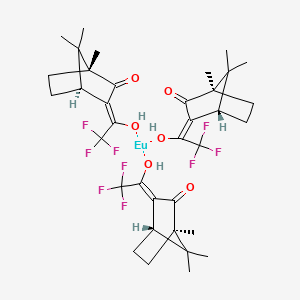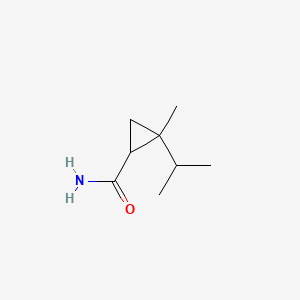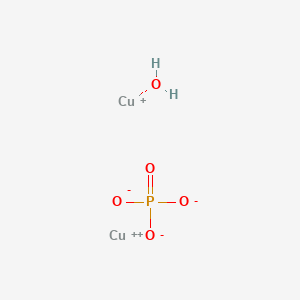
Copper;copper(1+);phosphate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;copper(1+);phosphate;hydrate is a compound that consists of copper ions, phosphate ions, and water molecules
Preparation Methods
The synthesis of copper;copper(1+);phosphate;hydrate can be achieved through several methods. One common method involves the reaction of copper carbonate with phosphoric acid in an acetone medium at ambient temperature . Another method includes the hydrothermal synthesis, where copper carbonate and phosphoric acid are reacted in a Teflon-lined autoclave at elevated temperatures . Industrial production methods often involve the use of high-temperature reactions between copper salts and phosphoric acid or its derivatives .
Chemical Reactions Analysis
Copper;copper(1+);phosphate;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the copper ions can be oxidized to higher oxidation states, while in reduction reactions, they can be reduced to lower oxidation states . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Copper;copper(1+);phosphate;hydrate has numerous scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties . In biology, it has been studied for its potential antimicrobial properties and its role in enzyme function . In medicine, it is being explored for its potential use in drug delivery systems and as a therapeutic agent . In industry, it is used in the production of fertilizers, pigments, and other chemical materials .
Mechanism of Action
The mechanism of action of copper;copper(1+);phosphate;hydrate involves its interaction with various molecular targets and pathways. Copper ions can act as electron donors or acceptors, participating in redox reactions that are crucial for many biological processes . The compound can also interact with proteins and enzymes, affecting their structure and function . These interactions can lead to various biological effects, including antimicrobial activity and modulation of enzyme activity .
Comparison with Similar Compounds
Copper;copper(1+);phosphate;hydrate can be compared with other similar compounds such as copper(II) phosphate and copper pyrophosphate . While all these compounds contain copper and phosphate ions, they differ in their chemical structures and properties. For example, copper(II) phosphate has a different oxidation state of copper and different coordination geometry compared to this compound . These differences can lead to variations in their chemical reactivity and applications .
Similar Compounds
- Copper(II) phosphate
- Copper pyrophosphate
- Copper(II) sulfate
- Copper(II) nitrate
These compounds share some similarities with this compound but also have unique properties that make them suitable for different applications .
Properties
Molecular Formula |
Cu2H2O5P |
|---|---|
Molecular Weight |
240.08 g/mol |
IUPAC Name |
copper;copper(1+);phosphate;hydrate |
InChI |
InChI=1S/2Cu.H3O4P.H2O/c;;1-5(2,3)4;/h;;(H3,1,2,3,4);1H2/q+1;+2;;/p-3 |
InChI Key |
AKADEYXCVLSLSD-UHFFFAOYSA-K |
Canonical SMILES |
O.[O-]P(=O)([O-])[O-].[Cu+].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


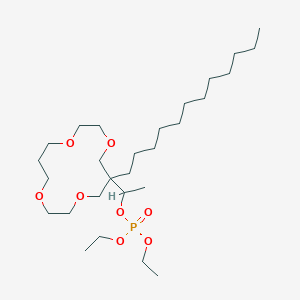


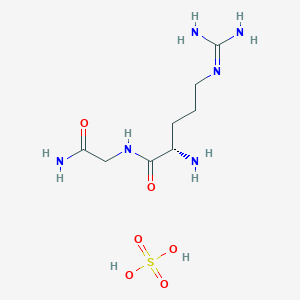
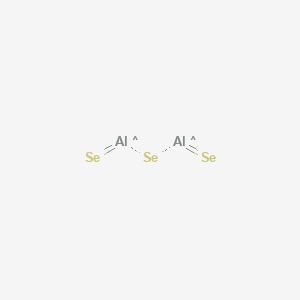
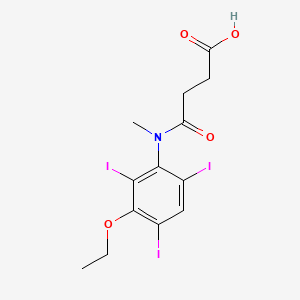
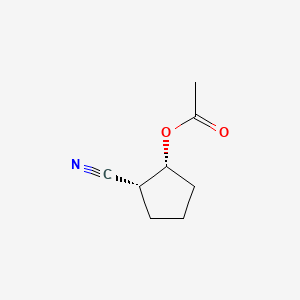
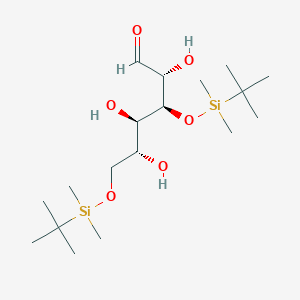
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
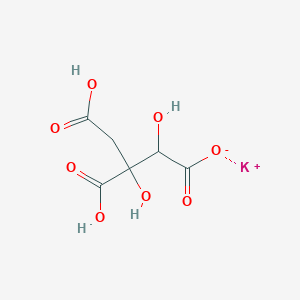
![N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide](/img/structure/B13830189.png)
